7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
7-chloro-8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-8-3-6-14(21-8)13-7-11(16(18)20)10-4-5-12(17)9(2)15(10)19-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWINOWWDMOAUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
The quinoline carboxylic acid precursor is synthesized via multi-step organic reactions involving:
Friedländer Synthesis: A classical method involving the condensation of an ortho-aminoaryl ketone or aldehyde with a carbonyl compound under basic or acidic catalysis to form the quinoline core.
Modified Friedländer or Isatin-based Methods: Recent advances include the use of isatin derivatives reacting with α-methylene carbonyl compounds under basic conditions to afford quinoline-4-carboxylic acids in good yields, often in aqueous media, enhancing environmental compatibility.
Selective Chlorination: Introduction of the chlorine atom at the 7-position is typically achieved either by starting from a chlorinated aniline or via regioselective halogenation post-quinoline ring formation.
Incorporation of the 5-methyl-2-furyl group: This heteroaryl substituent is introduced at the 2-position through cross-coupling reactions such as Suzuki-Miyaura coupling or via condensation with appropriate furyl-containing precursors.
Industrial and Laboratory Scale Synthesis
On an industrial scale, oxidation of 7-chloro-8-methylquinoline to the corresponding carboxylic acid is achieved using catalytic systems involving N-hydroxyphthalimide and azobisisobutyronitrile with oxygen as the oxidant. This method avoids hazardous waste and allows purification by simple cooling, solid-liquid separation, and drying steps, yielding high-purity 7-chloro-8-quinolinecarboxylic acid derivatives (which can be further functionalized).
| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Oxidation | N-hydroxyphthalimide, azobisisobutyronitrile, O₂ | Mild temperature (10–40 °C), air cooling | Avoids waste acid, high purity product |
| 2 | Solid-liquid separation | Filtration or centrifugation | Ambient temperature | Simple post-treatment |
| 3 | Drying | 60–100 °C | Standard drying | Yields solid acid |
Conversion of Quinoline-4-carboxylic Acid to Acyl Chloride
The key step to obtain 7-chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is the chlorination of the carboxylic acid group to form the acyl chloride.
Common Chlorinating Agents and Conditions
Thionyl Chloride (SOCl₂): The most widely used reagent for converting carboxylic acids to acyl chlorides. Typically used under reflux conditions for 4–6 hours.
Catalytic N,N-Dimethylformamide (DMF): Added in catalytic amounts to activate thionyl chloride and enhance reaction rates.
Anhydrous Conditions: Essential to prevent hydrolysis of the sensitive acyl chloride product.
Solvent: Dichloromethane or toluene is preferred to improve solubility of aromatic intermediates and facilitate reaction control.
Reaction Monitoring and Purification
Monitoring: Thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FT-IR) are used to track the conversion. The carbonyl stretch shifts from ~1700 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acyl chloride).
Purification: The crude product is purified by recrystallization from ethyl acetate/hexane mixtures or by chromatography, ensuring removal of residual reagents and by-products.
| Parameter | Typical Conditions | Purpose/Effect |
|---|---|---|
| Reagent | Thionyl chloride (1.1–1.5 equiv) | Chlorination agent |
| Catalyst | DMF (few drops) | Activates SOCl₂ |
| Solvent | Dichloromethane or toluene | Solubilizes reactants |
| Temperature | Reflux (ca. 40–80 °C depending on solvent) | Drives reaction |
| Time | 4–6 hours | Ensures complete conversion |
| Atmosphere | Anhydrous, inert (N₂) | Prevents hydrolysis |
Challenges and Optimization Strategies
Furan Ring Sensitivity: The 5-methyl-2-furyl substituent is prone to ring opening under strongly acidic or prolonged reaction conditions. Therefore, reaction times and reagent excess must be carefully controlled.
Side Reactions: Over-chlorination or degradation can occur if excess chlorinating agent is used or if moisture is present.
Purity and Stability: Acyl chlorides are moisture-sensitive and should be stored under inert atmosphere in dry conditions. Accelerated stability studies recommend storage at low temperatures and protection from light.
Summary Table of Preparation Steps
| Stage | Starting Material | Reagents | Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | 7-chloro-8-methylquinoline | N-hydroxyphthalimide, AIBN, O₂ | 10–40 °C, mild oxidation | 7-chloro-8-methylquinoline-4-carboxylic acid | High purity, eco-friendly |
| 2 | 7-chloro-8-methylquinoline-4-carboxylic acid | Thionyl chloride, catalytic DMF | Reflux in DCM/toluene, 4–6 h, anhydrous | This compound | Sensitive to moisture, requires careful handling |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form quinoline derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like ammonia (NH3), primary or secondary amines, and alcohols are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include amides, esters, thioesters, quinoline N-oxides, and various quinoline derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Overview
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a quinoline derivative characterized by its unique chemical structure, which includes chloro and methyl substituents. This compound has garnered attention for its diverse applications in organic synthesis, medicinal chemistry, and material science.
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, facilitates the development of novel compounds.
Key Reactions:
- Substitution Reactions: The chloro groups can be replaced with nucleophiles (e.g., amines) under suitable conditions.
- Oxidation/Reduction: Modifications to the quinoline core can yield derivatives with altered electronic properties.
- Coupling Reactions: Utilizes catalysts (e.g., palladium or copper) to form more complex structures.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as a precursor in developing bioactive molecules, particularly enzyme inhibitors and receptor modulators. Its structural features allow for effective interactions with biological targets, crucial for drug design.
Case Studies
Research indicates that derivatives of this compound exhibit significant activity against specific enzymes, suggesting therapeutic applications in treating diseases linked to those enzymes. For instance, studies have shown that certain modifications enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Hydrazone I | SF-295 (CNS Cancer) | 0.688 | Apoptosis induction |
| Hydrazone II | A549 (Lung Cancer) | 0.450 | Cell cycle arrest |
| Hydrazone III | MCF7 (Breast Cancer) | 0.320 | Inhibition of proliferation |
Material Science
Beyond biological applications, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties can enhance the performance of materials used in various industrial applications.
Biological Research
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. Studies have shown that the specific substitution pattern influences binding affinity and specificity, making it a candidate for further investigation in biological systems.
Similar Compounds
| Compound Name | Application |
|---|---|
| 2-Phenylquinazoline | IGF-IR enzyme inhibitor |
| 2-Chloroquinoline-3-carbaldehyde | Synthesis of bioactive molecules |
| 3-(2,7-Dichloro-6-fluoroquinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Antibacterial activity |
Biological Activity
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a quinoline derivative notable for its potential biological activities. This compound features a unique chemical structure that positions it as a candidate for various pharmacological applications, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.74 g/mol. The compound contains a quinoline core with chloro and methyl substitutions, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN |
| Molecular Weight | 288.74 g/mol |
| Melting Point | Not specified |
| Purity | >90% |
Anticancer Activity
Recent studies have investigated the anticancer properties of quinoline derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
- Case Study : A study evaluating the cytotoxic effects of this compound on breast cancer cell lines revealed that it significantly reduced cell viability at low micromolar concentrations, promoting apoptosis through caspase activation.
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed:
- In vitro Studies : Testing against Gram-positive and Gram-negative bacteria showed promising results, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.
- Comparative Analysis : When compared to standard antibiotics, this compound demonstrated enhanced activity against resistant strains, suggesting its potential as an alternative therapeutic agent.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The chloro and methyl groups on the quinoline structure enhance binding affinity to targets such as kinases and phosphatases.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cell signaling pathways related to cancer progression.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carbonyl chlorides exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a systematic comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, Br at aryl positions) enhance electrophilicity at the carbonyl chloride, facilitating nucleophilic substitutions. For example, 2-(3-chlorophenyl) derivatives (D8) exhibit distinct $^{1}\text{H}$ NMR shifts due to electron withdrawal . The 5-methyl-2-furyl group in the target compound introduces steric and electronic effects distinct from thienyl (e.g., sulfur vs. oxygen heteroatoms).
Biological Activity :
- Cytotoxicity varies significantly with substituents. For instance:
- Compounds with 4-(trifluoromethyl)phenyl (D7) or 3,5-difluorophenyl (D12) groups show enhanced anticancer activity (IC₅₀: 43.7–52.6 µg/mL against HepG2/HCT116) .
- Derivatives with morpholinylcarbonyl groups (e.g., 7-chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline) demonstrate moderate bioactivity, suggesting the carbonyl chloride’s role in prodrug formation .
Synthetic Methods: Most quinoline-4-carbonyl chlorides are synthesized via refluxing quinoline-4-carboxylic acids with thionyl chloride (SOCl₂), as seen in . Yields and purity depend on substituent stability under acidic conditions .
Critical Notes
- Commercial Availability: The thienyl analog (7-chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride) is listed as discontinued, suggesting synthesis or stability challenges .
- Hazard Classification: Analogous compounds (e.g., 2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride) are labeled irritants, implying similar handling precautions for the target compound .
- Structural Insights : The furyl group’s lower aromaticity compared to thienyl or phenyl may reduce metabolic stability but improve solubility in polar solvents .
Q & A
Basic: What are the standard synthetic routes for preparing 7-chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Quinoline Core Formation : Start with a Gould-Jacobs cyclization of aniline derivatives under high-temperature conditions to form the quinoline backbone.
Substituent Introduction : Chlorination at the 7-position can be achieved using POCl₃ or SOCl₂, as seen in analogous quinoline syntheses . Methyl groups are introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling.
Furyl Attachment : The 5-methyl-2-furyl moiety is added through Suzuki-Miyaura cross-coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and controlled anhydrous conditions .
Carbonyl Chloride Formation : React the carboxylic acid intermediate (e.g., 4-carboxyquinoline derivative) with thionyl chloride (SOCl₂) or oxalyl chloride to yield the final acyl chloride .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at C8 and furyl at C2) and assess aromatic proton splitting patterns .
- DEPTOpt-135 : Differentiate CH, CH₂, and CH₃ groups in the furyl and quinoline moieties.
Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) and isotopic patterns for chlorine.
X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., furyl orientation) and confirm bond angles .
FTIR : Identify the carbonyl chloride stretch (~1770 cm⁻¹) and furyl C-O-C vibrations (~1250 cm⁻¹) .
Validation : Cross-reference data with analogous quinoline derivatives (e.g., melting points in ).
Advanced: How can regioselectivity challenges during substitution reactions be addressed?
Methodological Answer:
Regioselectivity in quinoline systems is influenced by:
Electronic Effects : Chlorine at C7 deactivates the quinoline ring, directing electrophiles to C3 or C2. Use steric hindrance (e.g., bulky ligands) to favor substitution at less hindered positions.
Catalytic Control : For furyl attachment, employ Pd catalysts with tailored ligands (e.g., XPhos) to enhance C2 selectivity .
Temperature Modulation : Lower temperatures favor kinetic control (e.g., furyl addition at C2 over C3) .
In Situ Monitoring : Use LC-MS to detect undesired regioisomers early and adjust conditions (e.g., solvent polarity) .
Example : In a related study, NaBH₃CN was used to selectively reduce imines in 2-chloro-8-methylquinoline derivatives .
Advanced: What crystallographic parameters are critical for analyzing this compound’s solid-state structure?
Methodological Answer:
Dihedral Angles : Measure the angle between the quinoline plane and the furyl ring to assess conjugation (typically 10–20° deviation indicates limited π-overlap) .
Intermolecular Interactions : Identify C–H···O or C–H···Cl hydrogen bonds (e.g., between carbonyl chloride and methyl groups) that stabilize crystal packing .
Twinning Analysis : Check for inversion twins (common in quinoline derivatives) using the Flack parameter (<0.05 indicates a single domain) .
Thermal Ellipsoids : Evaluate thermal motion of the furyl group to confirm structural rigidity.
Case Study : A crystal structure of 8-chloro-2-methylquinoline revealed a planar quinoline system (RMSD = 0.04 Å) and a 70.22° dihedral angle with a methoxyphenyl substituent .
Advanced: How can computational modeling predict reactivity or biological activity?
Methodological Answer:
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites (e.g., Fukui indices).
Molecular Docking : Screen against target proteins (e.g., topoisomerase II for anticancer activity) using AutoDock Vina.
SAR Analysis : Compare with bioactive quinoline derivatives (e.g., ciprofloxacin analogs) to predict substituent effects on activity .
Solubility Prediction : Use COSMO-RS to estimate logP and aqueous solubility, guiding formulation studies.
Note : Validate models with experimental data (e.g., IC₅₀ values from cytotoxicity assays).
Advanced: What strategies optimize this compound for medicinal chemistry applications?
Methodological Answer:
Prodrug Design : Convert the acyl chloride to ester prodrugs (e.g., ethyl esters) for enhanced bioavailability .
Derivatization : Introduce sulfonamide or morpholine groups at C3/C5 to modulate target affinity .
Toxicity Mitigation : Replace the furyl group with bioisosteres (e.g., thiophene) to reduce metabolic instability.
Formulation Studies : Use PEGylated nanoparticles to improve solubility and reduce off-target effects.
Case Study : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate demonstrated antimalarial activity via crystallography-guided optimization .
Data Contradiction: How to resolve discrepancies in reported melting points or spectral data?
Methodological Answer:
Purity Assessment : Reanalyze samples via HPLC (≥95% purity threshold) and compare with literature .
Crystallization Conditions : Variations in solvent (e.g., ethanol vs. acetone) can alter melting points by 5–10°C .
Instrument Calibration : Validate DSC or NMR spectrometers using certified standards (e.g., adamantane for ¹H NMR).
Meta-Analysis : Cross-check data across databases (e.g., PubChem, ChemSpider) to identify outliers .
Example : A study on 4-chlorophenyl quinoline-2-carboxylate reported a melting point of 386 K, attributed to solvent-free recrystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
